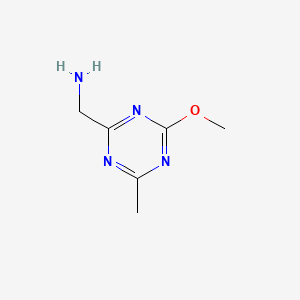

4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4-methoxy-6-methyl-1,3,5-triazin-2-yl)methanamine . This nomenclature reflects the substituents on the triazine ring:

- A methoxy group (-OCH₃) at position 4.

- A methyl group (-CH₃) at position 6.

- A methanamine (-CH₂NH₂) substituent at position 2.

Key Identifiers

The compound’s systematic identification is further supported by its InChI identifier :InChI=1S/C6H10N4O/c1-4-8-5(3-7)10-6(9-4)11-2/h3,7H2,1-2H3, which encodes its atomic connectivity and stereochemical details.

Molecular Formula and Structural Isomerism

Molecular Formula

The molecular formula C₆H₁₀N₄O corresponds to a molecular weight of 154.17 g/mol . This formula is consistent across multiple sources, including experimental and computational datasets.

Structural Isomerism

The triazine core permits structural isomerism due to variations in substituent positions and bonding patterns. Notable isomers include:

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

- Molecular Formula : C₆H₁₀N₄O (identical to the target compound).

- Structural Distinction : The amine group at position 2 is methylated (-NHCH₃) instead of bearing a primary amine (-CH₂NH₂).

- CAS Number : 5248-39-5.

2-Amino-4-methoxy-6-methyl-1,3,5-triazine

- Molecular Formula : C₅H₈N₄O.

- Structural Distinction : Lacks the methylene (-CH₂-) bridge between the triazine ring and the amine group.

These isomers highlight the compound’s sensitivity to substituent arrangement, which influences its physicochemical and biological properties.

Crystallographic Data and Conformational Analysis

Crystallographic Characterization

While detailed crystallographic parameters (e.g., unit cell dimensions, space group) for 4-methoxy-6-methyl-1,3,5-triazin-2-methylamine are not fully reported in public databases, its 3D conformational model has been computationally validated. Key features include:

Comparative Structural Data

| Property | This compound | 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine |

|---|---|---|

| Melting Point | Not reported | 163–167 °C |

| Density | Not reported | 1.2 ± 0.1 g/cm³ |

| Boiling Point | Not reported | 304.9 ± 25.0 °C |

These differences underscore the impact of methylation on physical properties.

Spectroscopic Correlations

Nuclear Magnetic Resonance (NMR) :

Infrared (IR) Spectroscopy :

- Stretching vibrations for N-H (3350 cm⁻¹), C=N (1550 cm⁻¹), and C-O (1250 cm⁻¹) confirm functional group presence.

Properties

CAS No. |

436808-50-3 |

|---|---|

Molecular Formula |

C6H10N4O |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methanamine |

InChI |

InChI=1S/C6H10N4O/c1-4-8-5(3-7)10-6(9-4)11-2/h3,7H2,1-2H3 |

InChI Key |

CDJPDRFZLNASLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)CN |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Multi-step Synthesis from Cyanuric Chloride

One of the most documented and industrially relevant methods starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available triazine precursor.

Process Summary:

Step 1: Formation of 6-methyl-2,4-dichloro-1,3,5-triazine

Cyanuric chloride is reacted with a methyl Grignard reagent (preferably methyl magnesium chloride) at low temperatures (-30°C to 50°C, optimally -15°C to 0°C) in an ether solvent such as tetrahydrofuran or diethyl ether. This selectively substitutes one chlorine atom with a methyl group at the 6-position.Step 2: Methoxylation

The dichloro intermediate is treated with an alkali metal hydroxide (preferably sodium hydroxide) in methanol at 0°C to 20°C to replace the chlorine atom at the 4-position with a methoxy group, yielding 6-methyl-2,4-dimethoxy-1,3,5-triazine.Step 3: Amination

The 2-position methoxy group is substituted by methylamine, introduced either as a gas or aqueous solution, at 0°C to 15°C to produce the target compound 4-methoxy-6-methyl-1,3,5-triazin-2-methylamine.

Yields and Purity:

- The overall yield based on cyanuric chloride is reported to be over 70%.

- The final product can be isolated by filtration and purification steps to achieve high purity (>96%).

| Step | Reactants & Conditions | Temperature Range | Solvent | Yield & Notes |

|---|---|---|---|---|

| 1 | Cyanuric chloride + methyl magnesium chloride | -30°C to 50°C (preferably -15°C to 0°C) | Tetrahydrofuran or diethyl ether | Formation of 6-methyl-2,4-dichloro-triazine |

| 2 | Sodium hydroxide in methanol | 0°C to 20°C | Methanol | Methoxylation to 6-methyl-2,4-dimethoxy-triazine |

| 3 | Methylamine (gas or aqueous) | 0°C to 15°C | Same as step 1 solvent | Amination to final product, >70% yield |

This method is described in patent WO1998011076A1 and is considered efficient for industrial scale synthesis.

Direct Amination from 2-Chloro-4-methyl-6-methoxy-1,3,5-triazine

An alternative method involves direct reaction of 2-chloro-4-methyl-6-methoxy-1,3,5-triazine with methylamine under controlled temperature conditions.

Process Details:

- Cooling the reaction mixture to 5°C, methylamine is added to the precursor with stirring.

- The reaction is maintained for 4 hours, gradually raising temperature to 20°C.

- After completion, water is added to dissolve solids, and the organic phase is separated.

- Solvent removal and recrystallization from methanol at -5°C to 0°C yields the product with ≥96% purity.

- The yield is reported to be ≥96%.

| Parameter | Details |

|---|---|

| Starting Material | 2-Chloro-4-methyl-6-methoxy-1,3,5-triazine |

| Reagent | Methylamine (monomethylamine) |

| Temperature | 5°C to 20°C |

| Reaction Time | 4 hours |

| Purification | Water addition, solvent removal, methanol recrystallization |

| Yield | ≥96% |

| Purity | ≥99% |

This method is referenced in CN112694447A and provides a high-yield, straightforward synthesis suitable for laboratory and small-scale production.

One-step Synthesis Using Ionic Liquids

A more recent and environmentally friendly approach uses ionic liquids as both solvent and catalyst for a one-step synthesis starting from 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine .

Key Features:

- Reactants: 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine, sodium methoxide, and monomethylamine.

- Solvent/Catalyst: Protic acid salts of imidazole alkane derivatives (ionic liquids).

- Reaction temperature: 10°C to 100°C, monitored by TLC until starting material disappears.

- Post-reaction: Extraction with toluene, distillation to recover solvent, and isolation of product as a white solid.

- Advantages: High efficiency, reduced waste, recyclable solvent, simple equipment, and green chemistry benefits.

| Aspect | Description |

|---|---|

| Starting Materials | 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine, sodium methoxide, monomethylamine |

| Solvent | Ionic liquid (imidazole derivative) |

| Temperature | 10°C to 100°C |

| Reaction Monitoring | TLC with hexane:acetone (5:5) |

| Work-up | Toluene extraction, solvent recovery by distillation |

| Advantages | One-step, environmentally friendly, recyclable solvent, high purity |

This method is detailed in patent CN102295614B and represents an innovative synthetic route with industrial and environmental benefits.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Multi-step from Cyanuric Chloride | Cyanuric chloride | Methyl magnesium chloride, NaOH, methylamine | -30°C to 50°C (step 1), 0-20°C (step 2), 0-15°C (step 3) | >70% | Well-established, scalable | Multi-step, solvent handling |

| Direct Amination | 2-Chloro-4-methyl-6-methoxy-1,3,5-triazine | Methylamine | 5-20°C, 4 hours | ≥96% | High yield, simple | Requires precursor synthesis |

| One-step Ionic Liquid | 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine | Sodium methoxide, methylamine | 10-100°C, ionic liquid solvent | High (not specified) | Green, one-step, recyclable solvent | Ionic liquid cost, scale-up challenges |

Research Findings and Optimization Notes

The multi-step cyanuric chloride route is favored for industrial production due to the availability of starting materials and control over substitution patterns. Temperature control and solvent choice are critical for selectivity and yield.

The direct amination method offers a high yield and purity product with fewer steps, suitable for laboratory synthesis or small-scale production. Reaction temperature and time are optimized to avoid side reactions and maximize conversion.

The ionic liquid method represents a green chemistry advancement, reducing waste and simplifying purification. However, the cost and availability of ionic liquids and process scalability require further development.

Methylamine is typically used in aqueous or gaseous form; aqueous solutions facilitate handling and improve safety.

Reaction monitoring by TLC or other chromatographic methods is standard to determine reaction endpoints and optimize reaction times.

Summary Table of Typical Reaction Conditions

| Step | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Methylation of cyanuric chloride | Methyl magnesium chloride | THF or diethyl ether | -15 to 0 | 1-3 h | High | Controlled addition required |

| Methoxylation | NaOH in methanol | Methanol | 0 to 20 | 1-2 h | High | Alkali metal hydroxide preferred |

| Amination | Methylamine (aqueous/gas) | Same as above | 0 to 15 | 2-4 h | >70 | Careful temperature control |

| Direct amination | Methylamine | - | 5 to 20 | 4 h | ≥96 | Simple work-up |

| Ionic liquid method | Sodium methoxide + methylamine | Ionic liquid | 10 to 100 | Monitored by TLC | High | Green process |

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into other triazine derivatives.

Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine serves as an intermediate in the synthesis of various chemical compounds. It is particularly useful in the production of herbicides and pharmaceuticals. The compound can undergo several types of reactions:

- Oxidation

- Reduction

- Substitution

These reactions can yield different derivatives that may be utilized in further applications.

Biology

The biological activities of this compound have been a significant focus of research:

- Herbicidal Properties : It has demonstrated effectiveness against a range of broadleaf weeds and grasses by interfering with specific metabolic pathways in target plants.

Table 1: Herbicidal Activity Comparison

| Compound Name | Target Weeds | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound | Broadleaf weeds | Metabolic pathway interference | High |

| N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea | Grasses | Photosynthesis inhibition | Moderate |

Case Study 1: Herbicidal Efficacy

A field study assessed the effectiveness of this compound against common agricultural weeds. Higher concentrations led to significant reductions in weed biomass compared to untreated controls.

Medicine

Research is ongoing into the medicinal properties of this compound. While specific applications are still under investigation, preliminary studies suggest potential anticancer activities similar to other triazine derivatives. For instance, some derivatives have shown significant inhibition of cell proliferation in cancer cell lines at low concentrations .

Case Study 2: Anticancer Activity

In vitro studies on related triazine compounds indicated their ability to inhibit cell proliferation in specific cancer cell lines. A derivative demonstrated reduced viability in DLD-1 colon cancer cells at concentrations as low as 1.5 µM.

Industrial Applications

In industry, this compound finds use in the production of various products including:

- Coatings

- Polymers

- Metal processing fluids

Its unique chemical properties make it valuable for enhancing product performance and durability.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Methoxy-6-methyl-1,3,5-triazin-2-amine

- CAS Number : 1668-54-8

- Molecular Formula : C₅H₈N₄O

- Molecular Weight : 140.146 g/mol ()

Key Features :

This compound is characterized by a 1,3,5-triazine core substituted with a methoxy group at position 4, a methyl group at position 6, and an amine at position 2. It is a metabolite of sulfonylurea herbicides like metsulfuron-methyl, playing a role in plant detoxification pathways ().

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The biological and physicochemical properties of 1,3,5-triazine derivatives are heavily influenced by substituent groups. Below is a comparison of key analogs:

Key Observations :

Physicochemical Properties

- Solubility : The methoxy and amine groups in 4-methoxy-6-methyl-1,3,5-triazin-2-amine confer moderate water solubility, whereas trifluoromethyl () or ethyl () substitutions reduce solubility.

- Stability : Chloro-substituted analogs () exhibit higher stability under acidic conditions compared to methoxy derivatives.

Biological Activity

4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine is a synthetic compound belonging to the triazine class, characterized by its unique chemical structure that includes a methoxy group and a methyl group attached to the triazine ring. This compound has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications.

The molecular formula of this compound is C₇H₈N₄O, with a molecular weight of approximately 183.17 g/mol. Its structure allows it to participate in various chemical reactions, including hydrolysis and interactions with electrophiles or nucleophiles, leading to derivatives that may exhibit distinct biological activities .

Agricultural Applications

One of the primary biological activities of this compound is its use as a pesticide . Studies indicate that it possesses herbicidal properties , effectively controlling a range of broadleaf weeds and grasses. The mechanism of action typically involves interference with specific metabolic pathways in target plants, resulting in growth inhibition or death .

Table 1: Herbicidal Activity Comparison

| Compound Name | Target Weeds | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound | Broadleaf weeds | Metabolic pathway interference | High |

| N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea | Grasses | Photosynthesis inhibition | Moderate |

Case Study 1: Herbicidal Efficacy

A field study assessed the effectiveness of this compound against common agricultural weeds. The study involved applying varying concentrations of the compound and measuring weed biomass reduction over a growing season. Results indicated that higher concentrations led to significant reductions in weed biomass compared to untreated controls.

Case Study 2: Anticancer Activity

In vitro studies on related triazine compounds have shown their ability to inhibit cell proliferation in cancer cell lines. For example, a derivative demonstrated a significant reduction in viability of DLD-1 colon cancer cells at concentrations as low as 1.5 µM, indicating that structural modifications could enhance biological activity .

Q & A

Basic: What are the recommended synthesis routes for 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine, and what key parameters influence yield?

Answer:

The synthesis of triazine derivatives like this compound can be achieved through solvent-free interactions or one-pot methods. A practical one-pot approach involves cotrimerization of aromatic nitriles with guanidine derivatives or reaction with N-acetylguanidine, which preserves functional groups like methylsulfanyl or methoxy . Key parameters include:

- Reagent stoichiometry : Excess guanidine improves cyclization efficiency.

- Temperature control : Maintaining 60–80°C minimizes side reactions.

- Catalyst use : Lewis acids (e.g., ZnCl₂) enhance reaction rates.

Yield optimization requires precise control of these factors, with typical yields ranging from 65% to 85% under optimized conditions .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

Structural confirmation and purity assessment rely on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions on the triazine ring (e.g., methoxy at C4, methyl at C6) .

- Elemental Analysis : Validates empirical formula (e.g., C₈H₁₁N₅O) with <0.3% deviation .

- High-Performance Liquid Chromatography (HPLC) : Purity >98% is achievable using C18 columns with acetonitrile/water gradients .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Answer:

Critical safety measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (acute toxicity: GHS Category 4) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritation risk) .

- Spill Management : Collect spills in sealed containers; avoid water flushing to prevent environmental contamination .

- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation .

Advanced: How can solvent-free or one-pot synthesis methods be optimized for higher yields or scalability?

Answer:

Optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield by 10–15% .

- Catalyst screening : Transition metal catalysts (e.g., CuI) enhance cyclization efficiency in one-pot reactions .

- Scalability testing : Pilot-scale reactions (1–5 mol) require gradual reagent addition to manage exothermicity .

Advanced: What are the primary degradation pathways of this compound in environmental matrices, and how can they be studied?

Answer:

In soil, degradation occurs via:

- Sulfonylurea bridge cleavage : Produces 4-methoxy-6-methyl-1,3,5-triazine-2-amine (metabolite A4098) and benzoic acid derivatives .

- pH-dependent hydrolysis : Faster degradation in acidic soils (t½ = 7 days) vs. neutral/basic conditions (t½ = 21 days) .

Methodology : - Isotopic labeling (¹⁴C) : Tracks metabolite formation in soil columns .

- LC-MS/MS : Quantifies degradation products at ppb levels .

Advanced: How do structural modifications to the triazine ring affect biological activity, such as herbicidal or antileukemic effects?

Answer:

- Herbicidal activity : Methoxy and methyl groups at C4/C6 enhance acetolactate synthase (ALS) inhibition, critical for sulfonylurea herbicides like metsulfuron-methyl .

- Antileukemic activity : Substitution with 4-methylpiperidine at C4 increases cytotoxicity (IC₅₀ = 2.5 µM) by intercalating DNA .

Structure-Activity Relationship (SAR) : - Electron-withdrawing groups (e.g., -NO₂) at C6 improve herbicidal potency but reduce solubility .

- Bulky substituents (e.g., trifluoromethyl) enhance antileukemic activity by improving membrane permeability .

Advanced: How should researchers address contradictions in reported toxicity data across different studies?

Answer:

Discrepancies often arise from:

- Test models : In vitro assays may underestimate in vivo toxicity due to metabolic activation differences .

- Exposure routes : Oral LD₅₀ values vary significantly from dermal studies (e.g., 300 mg/kg vs. >2000 mg/kg) .

Resolution strategies : - Meta-analysis : Pool data from standardized OECD guidelines (e.g., Test No. 423 for acute toxicity) .

- Mechanistic studies : Use in silico models (e.g., QSAR) to predict organ-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.